Sinularianin B

Description

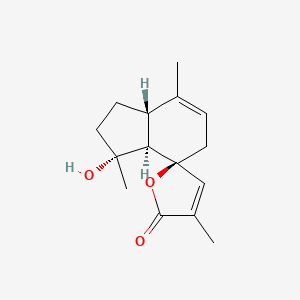

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(3R,3aR,4S,7aS)-3-hydroxy-3,3',7-trimethylspiro[2,3a,5,7a-tetrahydro-1H-indene-4,5'-furan]-2'-one |

InChI |

InChI=1S/C15H20O3/c1-9-4-7-15(8-10(2)13(16)18-15)12-11(9)5-6-14(12,3)17/h4,8,11-12,17H,5-7H2,1-3H3/t11-,12-,14-,15+/m1/s1 |

InChI Key |

DLOISKVCCRKXOL-GBOPCIDUSA-N |

Isomeric SMILES |

CC1=CC[C@]2(C=C(C(=O)O2)C)[C@@H]3[C@@H]1CC[C@@]3(C)O |

Canonical SMILES |

CC1=CCC2(C=C(C(=O)O2)C)C3C1CCC3(C)O |

Synonyms |

sinularianin B |

Origin of Product |

United States |

Origin and Structural Characterization of Sinularianin B

Isolation from Marine Soft Corals

The discovery and subsequent characterization of Sinularianin B are rooted in the chemical investigation of marine invertebrates, specifically soft corals of the genus Sinularia. These organisms are known to produce a diverse array of secondary metabolites with complex and often novel chemical architectures.

This compound was first reported as a novel sesquiterpenoid isolated from a species of the soft coral Sinularia, collected from the waters of Formosa, now commonly known as Taiwan. In the initial study, two new sesquiterpenoids, designated Sinularianin A and this compound, were identified. This compound was noted for possessing a valerenane skeleton, a structural motif more commonly found in terrestrial plants, and a novel spiro-butenolide moiety rsc.org. The isolation process involved extraction of the soft coral tissue with organic solvents, followed by chromatographic separation to yield the pure compound. The structure of this compound was initially established through extensive analysis of spectroscopic data rsc.org.

Following its initial discovery, chemical investigations of other Sinularia species have led to the re-isolation of this compound and the discovery of several related analogues. A study on a Sinularia species collected from the South China Sea resulted in the isolation of four new sesquiterpenes, named Sinularianins C–F, alongside the previously known Sinularianins A and B organic-chemistry.orgresearchgate.net. This finding highlights the chemical diversity within the Sinularia genus and expands the family of Sinularianin sesquiterpenoids. The structures of these new analogues were determined by comprehensive spectroscopic analysis and comparison with the data for the known compounds organic-chemistry.org.

Advanced Spectroscopic Methods for Structural Elucidation

The determination of the complex three-dimensional structure of this compound and its analogues has been reliant on a combination of sophisticated spectroscopic techniques. These methods have been crucial in not only establishing the connectivity of the atoms but also in defining the relative and absolute stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone in the structural elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, and HMBC) NMR experiments were instrumental in piecing together the carbon skeleton and the placement of functional groups.

For the assignment of the relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) played a pivotal role. For instance, in the structural determination of Sinularianin D, a stereoisomer of this compound, NOESY correlations were used to establish the relative configurations at key stereocenters. The observation of NOE correlations between specific protons indicated their spatial proximity, allowing for the deduction of their relative orientations within the molecule rsc.org. The detailed ¹H and ¹³C NMR data for this compound are presented in the table below.

Interactive Table: ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 45.2 | 2.57 (m) |

| 2 | 33.1 | 1.85 (m), 1.65 (m) |

| 3 | 42.1 | 1.95 (m), 1.75 (m) |

| 4 | 50.1 | 2.90 (m) |

| 5 | 148.2 | |

| 6 | 121.8 | 5.42 (t, 7.0) |

| 7 | 40.5 | 2.15 (m) |

| 8 | 28.7 | 1.55 (m) |

| 9 | 49.8 | 1.99 (m) |

| 10 | 38.7 | |

| 11 | 14.8 | 1.12 (d, 7.0) |

| 12 | 20.8 | 1.68 (s) |

| 13 | 171.2 | |

| 14 | 98.7 | |

| 15 | 173.5 | |

| 16 | 118.9 | 5.86 (s) |

While NMR spectroscopy is powerful for determining the relative stereochemistry, the assignment of the absolute configuration of a chiral molecule like this compound often requires other methods. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are commonly used for this purpose by comparing experimentally measured spectra with those predicted from quantum chemical calculations.

In the case of this compound, its absolute configuration was definitively established through the first enantioselective total synthesis of (-)-sinularianin B rsc.org. The synthesis of a single enantiomer of a natural product with a known optical rotation allows for the unambiguous assignment of its absolute stereochemistry. This synthetic confirmation serves as a powerful tool in structural chemistry, providing a conclusive answer to the molecule's three-dimensional arrangement in space.

Biosynthetic Investigations and Proposed Pathways for Sinularianin B

Hypothetical Biosynthesis of Valerenane-Type Sesquiterpenoids

The biosynthesis of all sesquiterpenoids, including the valerenane type, originates from the universal C15 precursor, farnesyl pyrophosphate (FPP). mdpi.comnih.gov The formation of the characteristic valerenane carbon skeleton is believed to proceed through a series of complex cyclizations and rearrangements of FPP. While initially identified in the plant Valeriana officinalis, valerenane-related sesquiterpenoids like Sinularianin B have also been found in marine organisms. mdpi.comcsic.es

The proposed biosynthetic route to the valerenane skeleton involves several key steps:

Ionization of FPP : The process begins with the loss of the pyrophosphate group from FPP, generating a farnesyl cation.

Cyclization : This cation undergoes cyclization to form various cyclic intermediates. For many sesquiterpenoids, a germacryl cation is a common intermediate, which can then lead to diverse skeletons. mdpi.com

Formation of Key Intermediates : In the context of valerenane biosynthesis, an alternative pathway has been proposed that involves bicyclogermacrene (B1253140) as a neutral intermediate. researchgate.net This is significant as it suggests a different cyclization cascade than those proposed for other sesquiterpene classes.

Rearrangements : A series of cation-driven rearrangements and cyclizations of intermediates like bicyclogermacrene are postulated to ultimately construct the distinctive bicyclic core of the valerenane structure. researchgate.net

This general pathway provides the foundational valerenane framework upon which further oxidative and functional group modifications occur to yield specific compounds like this compound.

Postulated Biogenetic Derivations within the Sinularianin Series

Research on sesquiterpenes from the soft coral Sinularia sp. has led to the isolation of several related compounds, including sinularianins A, B, C, D, E, and F. mdpi.commdpi.com The structural similarities among these metabolites suggest they are biogenetically linked, likely arising from a common precursor through divergent reaction cascades. mdpi.comresearchgate.net

A hypothetical biosynthetic pathway proposes that sinularianins A, B, C, and F are all generated from sinularianin E. mdpi.comresearchgate.net

Precursor Molecule : Sinularianin E is considered the likely precursor for the series. mdpi.com

Key Intermediate Formation : Sinularianin E is thought to undergo a dehydration reaction to form a crucial reactive species, designated as Intermediate A. mdpi.comresearchgate.net

Divergent Pathways from Intermediate A : From this central intermediate, the pathway diverges:

Formation of Sinularianin A : An intramolecular Diels-Alder cyclization of Intermediate A is proposed to form the unprecedented bicyclic skeleton of sinularianin A. mdpi.com

Formation of this compound : Two potential routes are postulated for the formation of this compound from Intermediate A. mdpi.comresearchgate.net

The first route involves an intramolecular Diels-Alder reaction to produce valerenolic acid, which is subsequently modified to yield this compound. mdpi.comresearchgate.net

A second, more direct route involves a Michael addition reaction with water, followed by immediate lactonization and a subsequent Diels-Alder cyclization to give this compound directly. mdpi.comresearchgate.net

Formation of Sinularianin C : It is suggested that this compound can be further transformed into sinularianin C through epoxidation and dehydration steps. mdpi.comresearchgate.net

Formation of Sinularianin F : Intermediate A might also undergo an aldol (B89426) condensation to form sinularianin F. mdpi.comresearchgate.net

The proposed biogenetic relationships are summarized in the table below.

| Precursor/Intermediate | Key Transformation | Resulting Compound(s) | Reference |

|---|---|---|---|

| Sinularianin E | Dehydration | Intermediate A | mdpi.comresearchgate.net |

| Intermediate A | Intramolecular Diels-Alder Cyclization | Sinularianin A | mdpi.com |

| Intramolecular Diels-Alder → Modification | Valerenolic acid → this compound | mdpi.comresearchgate.net | |

| Michael Addition → Lactonization → Diels-Alder Cyclization | This compound | mdpi.comresearchgate.net | |

| Aldol Condensation | Sinularianin F | mdpi.comresearchgate.net | |

| This compound | Epoxidation → Dehydration | Sinularianin C | mdpi.comresearchgate.net |

Mechanistic Insights into Key Biosynthetic Transformations

The proposed pathway for this compound's formation involves several key chemical transformations that provide insight into its biosynthesis.

Dehydration : The initial step, the conversion of sinularianin E to Intermediate A, is a classic dehydration reaction, eliminating a water molecule to create a more reactive diene system suitable for subsequent cyclizations. mdpi.comresearchgate.net

Intramolecular Diels-Alder Reaction : This is a powerful bond-forming reaction proposed in the biosynthesis of both sinularianin A and, via the valerenolic acid route, this compound. mdpi.comresearchgate.net In this pericyclic reaction, a conjugated diene and a dienophile (an alkene) within the same molecule react to form a cyclic compound. The specific stereochemistry and connectivity of the resulting polycyclic skeleton are dictated by the conformation of the acyclic precursor, Intermediate A.

Michael Addition and Lactonization : The alternative pathway to this compound involves a conjugate (or Michael) addition of water to an α,β-unsaturated carbonyl system in Intermediate A. mdpi.comresearchgate.net This is followed by an intramolecular esterification (lactonization), which forms the butenolide ring system. This sequence is a plausible biological strategy for constructing such heterocyclic moieties.

The total synthesis of (-)-sinularianin B has provided further mechanistic insights, not into the biological pathway itself, but into the chemical feasibility of forming its complex, strained ring system. rsc.org Key transformations in the synthetic route included a tandem intermolecular-intramolecular alkylation to form the cyclopentane (B165970) core and a ring-closing metathesis to build the trans-5,6-fused ring system, highlighting the intricate stereochemical control required to assemble this natural product. rsc.org

Advanced Synthetic Methodologies for Sinularianin B and Its Structural Scaffolds

Enantioselective Total Synthesis of Sinularianin B

The retrosynthetic strategy for this compound identified the highly reactive γ-spirolactone moiety as a feature to be installed late in the synthesis. rsc.org The primary disconnection was made at this spirocyclic junction, leading back to an α-hydroxy aldehyde intermediate. This key intermediate was envisioned to be constructed from a cyclopentane (B165970) core possessing a crucial tertiary hydroxy group at the C-1 position. rsc.org Further disconnection of the cyclopentane ring pointed towards a tandem intermolecular-intramolecular alkylation strategy as a key bond-forming event. rsc.org The highly strained trans-5,6-fused ring system was planned to be constructed via ring-closing metathesis. rsc.org

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Point | Precursor Structure | Key Forward Reaction |

| γ-Spirolactone | α-Hydroxy aldehyde | Intramolecular Horner-Wadsworth-Emmons Reaction |

| trans-5,6-fused ring | Acyclic diene | Ring-Closing Metathesis |

| Cyclopentane core | Epoxyiodide and sulfone | Sulfone-mediated tandem alkylation |

This table outlines the primary strategic bond cleavages in the retrosynthetic analysis of this compound and the corresponding key reactions in the forward synthesis.

The construction of the intricate carbon skeleton of this compound relied on a series of powerful and stereoselective reactions.

A cornerstone of the synthesis was the use of a sulfone-mediated tandem intermolecular-intramolecular alkylation to construct the cyclopentane core. rsc.orgresearchgate.net This reaction involved the coupling of an epoxyiodide with methallyl phenyl sulfone. researchgate.net The process proceeds via an initial intermolecular alkylation followed by a 5-endo cyclization, which efficiently establishes the C1 and C4 stereocenters and the tertiary alcohol at C1. rsc.orgresearchgate.net This sulfone-based methodology proved to be highly stereoselective and was critical for setting the foundation of the tricyclic system. researchgate.netmolaid.com The subsequent reductive removal of the sulfone group was achieved using a palladium-catalyzed reaction. researchgate.netorganic-chemistry.org

To construct the highly strained trans-5,6-fused seven-membered ring, ring-closing metathesis (RCM) was employed. rsc.org RCM is a powerful and versatile reaction for the formation of cyclic alkenes from a diene precursor. wikipedia.orgrsc.org In the synthesis of this compound, an acyclic diene intermediate was subjected to the Grubbs' second-generation catalyst to facilitate the ring closure, successfully forming the challenging seven-membered ring. rsc.orgresearchgate.net The efficiency of this reaction was crucial for advancing towards the final target.

The final key transformation was the construction of the γ-spirolactone moiety. rsc.org This was accomplished through an intramolecular Horner-Wadsworth-Emmons (HWE) reaction. rsc.orgresearchgate.net The HWE reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and phosphonate (B1237965) carbanions. wikipedia.orgalfa-chemistry.com In this case, an intermediate containing both an aldehyde and a phosphonate ester was cyclized. rsc.org This reaction proceeded with an apparent acyl rearrangement to form the thermodynamically stable γ-spirolactone, completing the unique tricyclic core of this compound. rsc.org The use of potassium tert-butoxide as the base was instrumental in this transformation. researchgate.net

The control of stereochemistry throughout the 16-step synthesis was paramount to achieving the target molecule with the correct absolute and relative configuration. rsc.orgresearchgate.net The initial stereocenter was established using a Sharpless asymmetric epoxidation, which produced the key epoxyalcohol intermediate with high enantiomeric excess (>95% ee). rsc.org This initial chirality was then relayed through subsequent reactions.

The sulfone-mediated tandem alkylation was highly stereoselective, directly influencing the stereochemistry of the cyclopentane ring. researchgate.net The stereochemical outcome of various reduction and oxidation steps was also carefully controlled. For instance, the reduction of a sulfone was accomplished with high diastereoselectivity. organic-chemistry.org The strategic application of these stereocontrolled reactions ensured the correct configuration of the four contiguous stereocenters in the final natural product. rsc.org

Development of Key Carbon-Skeleton Construction Reactions

Synthetic Access to Valerenane and Spiro-butenolide Analogues

The creation of analogues based on the this compound framework requires robust and flexible synthetic routes to its two principal structural components: the valerenane sesquiterpenoid skeleton and the spiro-butenolide ring system.

The quintessential approach to the valerenane core is exemplified by the first enantioselective total synthesis of (-)-Sinularianin B. rsc.org A pivotal step in this synthesis involves a highly stereoselective tandem intermolecular-intramolecular alkylation reaction. organic-chemistry.org This key transformation constructs the cyclopentane ring with a crucial tertiary hydroxyl group. researchgate.net Another critical reaction in this pathway is the reductive removal of a sulfone group, which proceeds through a π-allyl Palladium complex, to establish the correct diastereomer. organic-chemistry.org This total synthesis was accomplished in 16 steps, securing the absolute configuration of the natural product. rsc.org

The synthesis of the spiro-γ-butenolide portion, a common motif in many bioactive natural products, can be achieved through various established methods. researchgate.netrsc.orgunibo.it These strategies often involve the cyclization of a precursor molecule onto a carbonyl group or an equivalent electrophile. Common approaches include intramolecular Diels-Alder reactions, ring-closing metathesis, and oxidative spirocyclization of precursors like β-furyl amides. nih.gov The choice of method allows for the introduction of diverse substituents on the butenolide ring, facilitating the generation of a wide range of structural analogues.

Table 1: Key Synthetic Transformations in the Total Synthesis of (-)-Sinularianin B

| Step | Reaction Type | Key Reagents | Purpose |

| Cyclopentane Formation | Tandem Intermolecular-Intramolecular Alkylation | methallyl phenyl sulfone, nBuLi, Me₃Al | Constructs the core cyclopentane ring and sets key stereocenters. |

| Desulfonylation | Reductive Desulfonylation | HCO₂H, Et₃N, Pd₂(dba)₃ | Removes the sulfonyl auxiliary group via a π-allyl palladium intermediate. organic-chemistry.org |

| Butenolide Formation | Horner-Wadsworth-Emmons Olefination | 2-(Diethoxyphosphoryl)propanoic acid, KOtBu | Forms the α,β-unsaturated ester of the butenolide ring. |

| Spirocyclization | Deprotection and Lactonization | TBAF, K₂CO₃ | Removes silyl (B83357) protecting groups and triggers intramolecular cyclization to form the final spiro-butenolide. |

To explore the structure-activity relationships (SAR) of this compound, medicinal chemists require access to a library of structurally related compounds. This is achieved through derivatization, where a common advanced intermediate or the final natural product is chemically modified. While specific derivatization of this compound is not extensively documented, the strategies applied to the related valerenane sesquiterpenoid, valerenic acid, provide a clear blueprint for this process. organic-chemistry.org

In studies on valerenic acid, researchers have synthesized a variety of derivatives to probe its activity as a GABA-A receptor modulator. researchgate.netnih.gov The carboxylic acid functional group of valerenic acid serves as a convenient handle for modification. It has been converted into a range of esters and amides with varying steric bulk and lipophilicity, such as the ethyl ester and amides formed with morpholine (B109124) or diethylamine. nih.gov This approach, known as diverted total synthesis, utilizes a late-stage intermediate from the main synthetic pathway to generate a family of related compounds. A similar strategy could be applied to a synthetic precursor of this compound containing a suitable functional group, allowing for the rapid generation of diverse analogues for biological screening.

Table 2: Examples of Derivatization on the Related Valerenane Scaffold (Valerenic Acid)

| Parent Compound | Reagent(s) | Derivative Formed | Purpose of Derivatization |

| Valerenic Acid | 1-chloro-N,N,2-trimethylpropenylamine, Diethylamine | Valerenic N,N-diethylamide (VA-DEA) nih.gov | Investigate the effect of amide functionality on bioactivity. nih.gov |

| Valerenic Acid | 1-chloro-N,N,2-trimethylpropenylamine, Morpholine | Valerenic acid morpholine amide (VA-MO) nih.gov | Explore changes in polarity and steric bulk at the carboxyl position. nih.gov |

| Valerenic Acid | N/A (Intermediate from total synthesis) | Valerenic acid ethyl ester (VA-EE) nih.gov | Study the impact of esterification on receptor modulation. nih.gov |

An effective and elegant total synthesis pathway can often be adapted for the synthesis of other structurally related natural products. The synthetic route developed for this compound provides a compelling example of this principle. The same core strategy has been successfully leveraged to achieve the total synthesis of 8-epi-Sinularianin B, a diastereomer of the natural product. acs.orgacs.org

Furthermore, the synthetic methodology was refined and applied to the first total synthesis of another dinorsesquiterpenoid, Oxyphyllin A (also known as Belchinoid A). Researchers utilized an aldehyde intermediate, which was also prepared during the this compound synthesis, as a key starting point. By adapting the subsequent steps, they were able to efficiently construct the distinct framework of Oxyphyllin A. This application not only demonstrates the versatility of the original synthetic design but also helps to unambiguously confirm the structures of newly isolated natural products.

Biological Activities and Molecular Mechanisms of Action

Immunomodulatory and Anti-Inflammatory Effects

Sinularianin B, a sesquiterpenoid originally isolated from the Formosan soft coral Sinularia sp., has been a subject of investigation for its potential anti-inflammatory properties. mdpi.comresearchgate.netvulcanchem.com This interest stems from the broader context of bioactive metabolites derived from marine invertebrates, which are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. mdpi.comresearchgate.net

A key mechanism underlying the anti-inflammatory potential of this compound is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB). mdpi.com NF-κB is a crucial protein complex that acts as a transcription factor, controlling the expression of genes involved in inflammation, immune responses, and cell survival. wikipedia.orgnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins known as IκBs. wikipedia.orgscbt.com When a cell receives certain stimuli, a signaling cascade activates the IκB kinase (IKK), which then phosphorylates the IκB protein. wikipedia.orgnih.gov This phosphorylation leads to the degradation of IκB, allowing the active NF-κB to move into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes. wikipedia.orgnih.gov

Research has demonstrated that this compound can interfere with this pathway. In a cell-based HEK293 NF-κB luciferase reporter gene assay, this compound was evaluated for its ability to inhibit NF-κB activation. mdpi.com While other related compounds, such as Sinularianin A and Sinularianin D, showed potent inhibitory effects at a concentration of 10 µg/mL, this compound exhibited a moderate effect at the same concentration. mdpi.com This inhibitory action is significant as the incorrect regulation of NF-κB is linked to numerous inflammatory diseases, autoimmune disorders, and cancer. mdpi.comwikipedia.org

| Compound | Concentration | NF-κB Inhibition Rate | Source |

| Sinularianin A | 10 µg/mL | 41.3% | mdpi.com |

| This compound | 10 µg/mL | Moderate | mdpi.com |

| Sinularianin D | 10 µg/mL | 43.0% | mdpi.com |

This table presents the inhibitory effects of various Sinularianin compounds on NF-κB activation as reported in a specific study.

The anti-inflammatory effects of compounds like this compound are often mediated through their influence on key cellular signaling pathways. The inhibition of the NF-κB pathway is a primary example of this molecular intervention. mdpi.com By suppressing NF-κB, this compound can theoretically downregulate the expression of various pro-inflammatory mediators that are under NF-κB's transcriptional control. These mediators include enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory process. frontiersin.orgnih.gov The expression of iNOS and COX-2 is a common downstream effect of NF-κB activation during an inflammatory response. frontiersin.orgnih.gov

The investigation into valerenane-related sesquiterpenes, a class to which this compound belongs, provides further biochemical evidence for their role as anti-inflammatory agents acting through NF-κB inhibition. mdpi.comresearchgate.net The structural relationship between this compound and other known NF-κB inhibitors from natural sources, such as those from the plant Valeriana officinalis, supports the hypothesis that its mechanism of action is centered on this critical inflammatory pathway. mdpi.com

Broad Spectrum Bioactivity of the Spirobutenolide Motif

This compound is characterized by a novel spirobutenolide moiety attached to a valerenane skeleton. researchgate.net This spirobutenolide structural motif is not unique to this compound and is found in a variety of natural products that display a wide array of biological activities. scilit.comresearchgate.net The privileged character of the spirobutenolide scaffold is evidenced by the diverse pharmacological properties exhibited by both natural and synthetic compounds containing this feature. researchgate.netresearchgate.net

Compounds containing the spirobutenolide motif have frequently been reported to possess significant antineoplastic and cytotoxic activities. researchgate.netresearchgate.net This has made the spirobutenolide scaffold an attractive target for the development of anticancer agents. nih.govx-mol.net For instance, acetylenic spirobutenolide derivatives have been synthesized and evaluated for their growth-inhibitory effects on both normal and transformed cells, with some ester derivatives showing selectivity comparable to the chemotherapy drug daunorubicin. nih.gov Other naturally occurring compounds featuring this motif, such as (+)-pyrenolide D and (+)-crassalactone D, have also displayed potent cytotoxic properties. researchgate.netnih.govbeilstein-journals.org The mechanism for some of these compounds involves the inhibition of key enzymes in cancer cells, such as thioredoxin reductase. x-mol.net

The spirobutenolide structural class has also been associated with antiviral properties. scilit.com Certain synthetic and semi-synthetic spiro-Δα,β-butenolides have demonstrated anti-HIV activity. researchgate.netresearchgate.netbeilstein-journals.org Natural products containing this motif, such as spirofragilide, have been reported to possess anti-HIV activity alongside other effects like anti-inflammatory and antitumor properties. researchgate.netbeilstein-journals.org The development of new antiviral drugs is a critical area of research, and natural products, including those with a spirobutenolide core, offer innovative structures for this purpose. frontiersin.org

A notable bioactivity associated with the spirobutenolide class is the antagonism of aldosterone (B195564) receptors. researchgate.netresearchgate.netbeilstein-journals.org Aldosterone receptor antagonists are a class of drugs that block the effects of the hormone aldosterone, which plays a key role in regulating blood pressure by controlling sodium and water reabsorption. physio-pedia.compixorize.com By blocking these receptors, these drugs can help lower blood pressure and reduce fluid retention, making them useful in the treatment of conditions like heart failure and hypertension. physio-pedia.comkaiserpermanente.org Synthetic spiro-Δα,β-butenolides have been specifically identified as having aldosterone receptor antagonistic activity, highlighting another therapeutic potential for this structural class. researchgate.netresearchgate.netbeilstein-journals.org Spironolactone, a well-known mineralocorticoid receptor (MR) antagonist, is a prominent example of a spiro-lactone-containing drug, although it is not a butenolide. pixorize.comnih.gov

| Biological Activity | Example Compounds/Derivatives (General Class) | Source |

| Antineoplastic/Cytotoxic | Acetylenic spirobutenolides, (+)-Pyrenolide D, (+)-Crassalactone D | researchgate.netnih.govnih.gov |

| Antiviral | Spirofragilide, Synthetic spiro-Δα,β-butenolides (anti-HIV) | researchgate.netresearchgate.netbeilstein-journals.org |

| Aldosterone Receptor Antagonist | Synthetic spiro-Δα,β-butenolides | researchgate.netresearchgate.netbeilstein-journals.org |

This table summarizes the broad-spectrum bioactivities associated with the general spirobutenolide structural class.

Structure Activity Relationship Sar and Molecular Design

Elucidation of Pharmacophoric Elements in Sinularianin B

A pharmacophore is an abstract concept representing the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response. wikipedia.org These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. wikipedia.orgnih.gov The identification of a pharmacophore for a series of compounds allows for the design of new, structurally diverse molecules that retain the necessary features for biological activity. nih.govnih.gov

For this compound and its analogues, isolated from the soft coral Sinularia sp., their anti-inflammatory activity has been evaluated through the inhibition of Nuclear Factor-kappa B (NF-κB) activation. psu.edumdpi.comresearchgate.net By comparing the structures and activities of these related compounds, key pharmacophoric elements can be inferred.

A study evaluating Sinularianins A-F against NF-κB activation in a luciferase reporter gene assay found that at a concentration of 10 µg/mL, Sinularianin A and Sinularianin D were the most potent, with inhibitory rates of 41.3% and 43.0%, respectively. psu.eduresearchgate.net In contrast, this compound and other analogues showed more moderate effects at the same concentration. psu.edumdpi.com

This variation in activity suggests that while the core valerenane or related sesquiterpenoid skeleton is important, specific functional groups and their stereochemistry are crucial pharmacophoric elements. The potent activity of Sinularianin A, which possesses an unprecedented bicyclic sinulariolane skeleton, and the valerenane-based Sinularianin D, indicates that different scaffolds can present the key interaction points effectively. psu.eduresearchgate.net The differences in oxygenation patterns and the presence or absence of specific double bonds across the series directly influence the inhibitory potential, highlighting these features as critical components of the pharmacophore.

Role of the Spiro-butenolide Substructure in Biological Activity

This compound is distinguished by its valerenane skeleton featuring a novel spiro-butenolide moiety. researchgate.netunigoa.ac.in This structural feature is unique among the known valerenane-related sesquiterpenoids isolated from marine and terrestrial sources. psu.edumdpi.com The butenolide ring, an α,β-unsaturated lactone, is a well-known reactive functional group that can participate in various biological interactions, including acting as a Michael acceptor.

Comparative SAR Studies Across Valerenane-Type Sesquiterpenoids

Valerenane-type sesquiterpenoids were first identified from the plant Valeriana officinalis and are known for their anti-inflammatory properties, often acting as inhibitors of NF-κB. psu.edumdpi.com Comparing the marine-derived sinularianins with their terrestrial counterparts provides a broader understanding of the SAR for this class of compounds.

For instance, valerenic acid, a well-studied compound from Valeriana officinalis, reduced NF-κB activity to 25% at a concentration of 100 µg/mL. psu.eduresearchgate.net In the same study system, Sinularianin A and D showed significantly higher potency, with inhibitory rates of 41.3% and 43.0% at a much lower concentration of 10 µg/mL. psu.eduresearchgate.net This indicates that the marine-derived sesquiterpenoids from Sinularia sp. are considerably more potent NF-κB inhibitors.

The structural variations between the sinularianins themselves offer further SAR insights. Sinularianin D, one of the most active compounds, shares the valerenane skeleton with this compound but differs in its side-chain structure. The higher activity of Sinularianin D suggests that its specific substitution pattern is more favorable for interaction with the biological target than the spiro-butenolide moiety of this compound in this particular assay.

Quantitative Structure-Activity Relationship (QSAR) Modeling Potential

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with a specific biological activity or property. wm.eduwikipedia.org These models use calculated molecular descriptors—numerical values that represent physicochemical properties like electronic, steric, and hydrophobic features—to predict the activity of new or untested compounds. wikipedia.orgfrontiersin.org

The existence of a congeneric series of compounds like Sinularianins A-F, with well-defined structures and a range of measured biological activities, presents an ideal foundation for developing a QSAR model. psu.eduresearchgate.net Such a model could be built by:

Calculating a variety of molecular descriptors for each sinularianin analogue.

Using statistical methods to build a mathematical equation that links these descriptors to the observed NF-κB inhibition. ijpsr.com

Validating the model to ensure its predictive power. frontiersin.org

A validated QSAR model for this series would be a powerful tool. It could provide quantitative insights into which structural features are most critical for activity, for example, the ideal size and electronic properties of substituents at different positions on the valerenane skeleton. This would enable the rational, in silico design of novel analogues with potentially enhanced potency as NF-κB inhibitors, prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. imist.ma

Compound Reference Table

Future Research Directions and Translational Outlook

Innovations in Chemoenzymatic and Biocatalytic Synthesis

The complex structure of Sinularianin B presents a significant challenge for traditional chemical synthesis. rsc.org To overcome these hurdles, future research is increasingly focused on the development of more efficient and sustainable synthetic routes through chemoenzymatic and biocatalytic approaches. These methods leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations, often under mild reaction conditions. nih.govuni-greifswald.de

Identification of Novel Biological Targets and Signaling Pathways

While preliminary studies have hinted at the biological potential of this compound and related compounds, a comprehensive understanding of its molecular targets and the signaling pathways it modulates is still in its infancy. Future research will need to employ a variety of modern molecular biology and chemical biology techniques to unravel these mechanisms.

One area of interest is the potential anti-inflammatory activity of this compound. Some related marine natural products have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. researchgate.net Future studies could investigate whether this compound directly or indirectly interacts with components of the NF-κB pathway, such as IKK kinases or the NF-κB protein complex itself. acs.org Cell-based reporter gene assays and proteomic approaches could be utilized to identify specific protein targets. researchgate.net Understanding how this compound influences these pathways could pave the way for its development as an anti-inflammatory agent.

Exploration of Semisynthetic Modifications for Enhanced Potency

The native structure of this compound serves as a valuable scaffold for the generation of a library of semisynthetic analogues with potentially enhanced biological activity and improved physicochemical properties. nih.gov By strategically modifying specific functional groups on the this compound molecule, researchers can probe structure-activity relationships (SAR) and optimize its therapeutic potential.

Development of High-Throughput Screening Assays for Analogues

To efficiently evaluate the biological activity of a large library of this compound analogues, the development of robust and sensitive high-throughput screening (HTS) assays is essential. bmglabtech.comwikipedia.org HTS allows for the rapid testing of thousands of compounds against specific biological targets or cellular pathways, significantly accelerating the drug discovery process. sygnaturediscovery.com

These assays can be designed to measure various biological endpoints, such as enzyme inhibition, receptor binding, or changes in gene expression. bmglabtech.com For example, if this compound is found to target a specific kinase, a biochemical HTS assay could be developed to screen for analogues that exhibit more potent inhibitory activity. researchgate.net Similarly, cell-based HTS assays can be used to assess the effects of analogues on cellular processes like proliferation, apoptosis, or inflammation in a more physiologically relevant context. researchgate.net The data generated from these HTS campaigns will be invaluable for identifying lead compounds with improved potency and selectivity, guiding further medicinal chemistry efforts to optimize their drug-like properties. bmglabtech.com The use of automated liquid handling systems and sophisticated data analysis software is integral to the success of HTS campaigns. sygnaturediscovery.com

Q & A

Q. What experimental methodologies are recommended for isolating and characterizing Sinularianin B from natural sources?

To ensure reproducibility, follow detailed protocols for extraction (e.g., solvent partitioning, chromatography) and characterization (e.g., NMR, MS, XRD). Document all steps rigorously, including solvent purity, column specifications, and spectral acquisition parameters. For novel compounds, provide full spectroscopic data and purity assessments (≥95%) to confirm identity . For known compounds, cite prior isolation procedures and cross-validate spectral data against literature .

Q. How should researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

Use a tiered approach:

- Primary screening : High-throughput assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls.

- Secondary validation : Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related targets.

- Mechanistic studies : Pathway analysis (e.g., Western blot, qPCR) to identify molecular targets. Report statistical methods (e.g., ANOVA for triplicate experiments) and adhere to FAIR data principles for transparency .

Q. What are the best practices for synthesizing this compound analogs to explore structure-activity relationships (SAR)?

Prioritize modular synthesis routes (e.g., combinatorial chemistry, late-stage functionalization) to systematically vary substituents. Use computational tools (e.g., DFT) to predict reactivity and guide synthetic planning. Characterize intermediates and final products with orthogonal techniques (e.g., HPLC for purity, 2D NMR for stereochemistry) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a systematic review to identify confounding variables:

- Experimental variables : Differences in assay conditions (e.g., cell lines, incubation times).

- Compound integrity : Verify purity and stability (e.g., degradation under assay conditions).

- Data normalization : Reanalyze raw data using standardized metrics (e.g., % inhibition vs. positive controls). Use meta-analysis frameworks to quantify heterogeneity and publish negative results to reduce bias .

Q. What strategies are effective for integrating computational modeling with experimental studies of this compound?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding modes and stability. Validate predictions experimentally via mutagenesis or isothermal titration calorimetry (ITC). Share code and force-field parameters in supplemental materials to enable replication .

Q. How should researchers address reproducibility challenges in this compound’s reported mechanisms of action?

Implement blinded experiments and independent replication cohorts. Use open-source platforms (e.g., Zenodo) to share raw data, protocols, and analytical pipelines. For in vivo studies, adhere to ARRIVE guidelines for animal research reporting .

Q. What advanced spectroscopic techniques are critical for resolving ambiguities in this compound’s 3D structure?

Deploy NOESY/ROESY NMR to determine spatial proximities of protons, complemented by X-ray crystallography for absolute configuration. For flexible regions, use residual dipolar couplings (RDCs) or cryo-EM if applicable. Cross-validate with quantum mechanical calculations (e.g., DP4 probability analysis) .

Methodological Frameworks

Q. How can the PICO/FINER frameworks refine research questions on this compound’s therapeutic potential?

- PICO : Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (standard chemotherapeutics), Outcome (apoptosis markers).

- FINER : Ensure questions are Feasible (in vitro/in vivo models), Interesting (novel mechanism), Novel (unexplored targets), Ethical (animal welfare compliance), Relevant (clinical translatability) .

Q. What guidelines ensure ethical and rigorous reporting of this compound studies?

Follow journal-specific standards (e.g., Acta Pharmaceutica Sinica B for data sharing ; Beilstein Journal for experimental details ). Disclose conflicts of interest, cite prior work comprehensively, and deposit spectral data in public repositories (e.g., PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.